N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4,6-dimethylpyrimidinylamino group at position 2 and a 3-acetylphenyl carboxamide at position 2. This structure combines aromatic and hydrogen-bonding motifs, making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-10-7-11(2)20-17(19-10)23-18-22-15(9-26-18)16(25)21-14-6-4-5-13(8-14)12(3)24/h4-9H,1-3H3,(H,21,25)(H,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZBQNOIRSMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-acetylphenylamine, 4,6-dimethylpyrimidine, and thiazole-4-carboxylic acid. The reactions may involve:
Amidation: Formation of the amide bond between the carboxylic acid and the amine group.
Cyclization: Formation of the thiazole ring through cyclization reactions.
Substitution: Introduction of substituents on the aromatic rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for the reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Reactivity at the Thiazole Ring
The thiazole core serves as both an electron-deficient heterocycle and a hydrogen-bond donor through its amino group.
Electrophilic Substitution Reactions
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Halogenation : Bromination occurs regioselectively at C-5 under mild conditions (CHCl₃, 25°C), analogous to 2-aminothiazole derivatives :
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Nitration : Requires concentrated HNO₃/H₂SO₄ at 0°C, producing 5-nitro derivatives (confirmed via X-ray crystallography in related systems) .
Nucleophilic Additions
The exocyclic amino group participates in:
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Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated products :
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Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine :
Pyrimidinylamino Group Transformations
The 4,6-dimethylpyrimidin-2-yl moiety enables site-specific modifications:
Alkylation and Arylation
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Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides modifies the pyrimidine ring :
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Methylation : Dimethylamino groups undergo quaternization with methyl iodide (CH₃CN, 60°C) :
Hydrolysis and Condensation
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Acidic Hydrolysis : Refluxing HCl (6M) cleaves the carboxamide to carboxylic acid :
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Knoevenagel Condensation : Acetyl group reacts with malononitrile in AcOH/NaOAc :
Cyclization Pathways
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Heterocycle Formation : Intramolecular cyclization with PPA (120°C, 3h) generates fused quinolinones :
Key Reaction Data Table
Mechanistic Insights
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Thiazole Ring Activation : Electron-withdrawing carboxamide group increases electrophilicity at C-5, directing halogenation/nitration .
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Steric Effects : 4,6-Dimethyl groups on pyrimidine hinder ortho-substitution, favoring para-selectivity in arylation .
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Solvent Dependency : Polar aprotic solvents (DMF) accelerate cyclization versus protic media .
Scientific Research Applications
Structural Overview
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H17N5O2S
- CAS Number : 1251563-12-8
This thiazole derivative incorporates a pyrimidine ring and an acetylphenyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives, including N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide, exhibit promising anticancer properties. A study highlighted that compounds with thiazole cores demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action often involves the inhibition of tubulin polymerization and disruption of cancer cell proliferation pathways.
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | 5.71 |
| Similar Thiazole Derivative | MCF-7 | 10.25 |
Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial activities. The compound has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticonvulsant Activity
Recent studies have indicated that thiazole-based compounds can possess anticonvulsant properties. For instance, certain derivatives demonstrated significant protective effects in seizure models (e.g., maximal electroshock and pentylenetetrazol models), indicating their potential use in epilepsy treatment .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiazole Ring : Utilizing precursors such as thiourea and α-halo ketones.
- Pyrimidine Integration : Employing nucleophilic substitution reactions to introduce the pyrimidine moiety.
- Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride.
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound:
Case Study 1: Antitumor Efficacy
A recent investigation assessed the compound's efficacy against HepG2 cells, revealing an IC50 value significantly lower than traditional chemotherapeutics like 5-fluorouracil . This suggests a potentially superior therapeutic index.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) indicating strong antibacterial activity against Gram-positive pathogens .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Similarities and Differences
The compound shares a thiazole-carboxamide scaffold with several analogs but differs in substituents (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Pyrimidine vs. Sulfanyl Linkers: The target compound uses a pyrimidinylamino group for hydrogen bonding, whereas SirReal2 employs a sulfanyl bridge, which may alter binding kinetics and selectivity .
Crystallography:
- N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine () forms centrosymmetric dimers via N–H⋯N hydrogen bonds, a feature that may persist in the target compound due to its pyrimidinylamino group .
Biological Activity
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₇N₅O₂S
- Molecular Weight : 367.4 g/mol
- CAS Number : 1251563-12-8
The structure of the compound includes a thiazole ring, which is known for its diverse biological activities, and a pyrimidine moiety that may enhance its pharmacological profile.
1. Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC₅₀ values in the low micromolar range against various cancer cell lines. A study highlighted that thiazoles can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | HepG-2 (liver carcinoma) | 1.61 ± 1.92 |
| Compound 10 | Various cancer lines | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring significantly enhances antitumor activity, suggesting a structure-activity relationship (SAR) where modifications can lead to increased efficacy.
2. Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. A recent investigation revealed that certain thiazole compounds exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . The SAR analysis indicated that substituents on the thiazole ring are crucial for enhancing antibacterial activity.
3. Anticonvulsant Activity
Thiazoles have been explored for their anticonvulsant effects. A study demonstrated that specific thiazole-based compounds could effectively eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Disruption of Microtubule Formation : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Modulation of Receptor Activity : The pyrimidine component may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
Case Study 1: Antitumor Efficacy
In a controlled study involving various thiazole derivatives, this compound was tested against multiple cancer cell lines. The results showed a promising reduction in cell viability at concentrations correlating with its structural modifications.
Case Study 2: Antibacterial Testing
A series of experiments were conducted to evaluate the antibacterial properties of this compound against common pathogens. Results indicated significant activity compared to standard antibiotics like ampicillin and streptomycin, supporting its potential as a new antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of thiazole-carboxamide derivatives typically involves cyclization and coupling steps. For example, thiadiazole analogs are synthesized via cyclization of intermediates in DMF with iodine and triethylamine, yielding atomic sulfur as a byproduct . Optimization can include adjusting solvent systems (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for reflux), and catalysts (e.g., triethylamine for deprotonation). Statistical design of experiments (DoE) methods, such as factorial designs, are recommended to minimize trial-and-error approaches and identify critical parameters like temperature and stoichiometry .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the structure of intermediates and final products, particularly for verifying substituent positions on the thiazole and pyrimidine rings . X-ray crystallography, as demonstrated in pyrimidine-amine derivatives, provides definitive confirmation of molecular geometry and hydrogen-bonding patterns . High-resolution mass spectrometry (HRMS) should complement these methods to validate molecular weight and purity.
Q. How can researchers assess the preliminary biological activity of this compound?
Initial pharmacological screening should focus on in vitro assays targeting specific pathways (e.g., antimicrobial, antitumor) based on structural analogs. For instance, thiadiazole derivatives exhibit antimicrobial activity via enzyme inhibition, which can be tested using broth microdilution assays . Dose-response studies (IC50/EC50 determination) and selectivity indices (e.g., comparing cytotoxicity in healthy vs. cancerous cells) are essential for prioritizing lead compounds .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound in silico?
Quantum chemical calculations (e.g., density functional theory, DFT) enable reaction path searches to model cyclization and coupling mechanisms. Tools like the Artificial Force Induced Reaction (AFIR) method can simulate intermediates and transition states, reducing experimental workload . Molecular dynamics (MD) simulations further assess stability in solvent environments, predicting aggregation or degradation under varying pH/temperature conditions.
Q. How can contradictory data in biological assays be systematically resolved?
Contradictions often arise from assay variability or off-target effects. Researchers should:
- Replicate experiments under standardized conditions (e.g., cell line authentication, controlled O2/CO2 levels).
- Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity.
- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables .
- Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) for target proteins.
- Cryo-EM/X-ray Crystallography: Resolves binding modes at atomic resolution, as seen in pyrimidine-amine complexes .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers.
- Mutagenesis Studies: Identify critical residues in target proteins through alanine scanning .
Q. How can reaction scalability and reactor design be improved for large-scale synthesis?
Scalability requires optimizing:
- Mixing Efficiency: Use computational fluid dynamics (CFD) to model flow patterns in continuous-flow reactors.
- Heat Transfer: Jacketed reactors with precise temperature control mitigate exothermic risks during cyclization .
- Separation Techniques: Membrane filtration or chromatography (e.g., HPLC) can isolate intermediates, as classified under CRDC 2050104 .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
